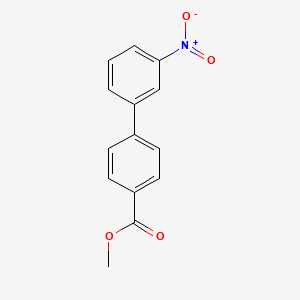

Methyl 4-(3-nitrophenyl)benzoate

Übersicht

Beschreibung

Methyl 4-(3-nitrophenyl)benzoate is an organic compound with the molecular formula C14H11NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a nitrophenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-nitrophenyl)benzoate typically involves the esterification of 4-(3-nitrophenyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(3-nitrophenyl)benzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(3-nitrophenyl)benzoic acid and methanol.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature

Substitution: Nucleophiles such as amines or alcohols, elevated temperature

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, reflux

Major Products Formed

Reduction: 4-(3-aminophenyl)benzoate

Substitution: Various substituted benzoates depending on the nucleophile used

Hydrolysis: 4-(3-nitrophenyl)benzoic acid and methanol

Wissenschaftliche Forschungsanwendungen

Methyl 4-(3-nitrophenyl)benzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Pharmaceuticals: The compound is investigated for its potential biological activities and as a precursor for drug development.

Analytical Chemistry: It is used as a standard or reference compound in various analytical techniques.

Wirkmechanismus

The mechanism of action of Methyl 4-(3-nitrophenyl)benzoate depends on its chemical structure and the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(3-nitrophenyl)benzoate can be compared with other similar compounds, such as:

Methyl 4-nitrobenzoate: Lacks the additional phenyl group, making it less complex.

Methyl 3-nitrobenzoate: The nitro group is positioned differently, affecting its reactivity and applications.

Ethyl 4-(3-nitrophenyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its physical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Biologische Aktivität

Methyl 4-(3-nitrophenyl)benzoate, a compound with notable structural features, has garnered attention in various biological and medicinal research contexts. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group attached to a benzoate moiety. This structure allows it to participate in various biochemical interactions, particularly with enzymes and cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interactions : The nitrophenyl group can undergo reduction within biological systems, leading to reactive intermediates that may influence enzymatic activities. Studies suggest that this compound can modulate the activity of various enzymes, potentially affecting metabolic pathways.

- Covalent Bond Formation : The carbamothioyl group may form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function and leading to diverse biological effects.

Biological Activity

This compound exhibits several biological activities:

- Antibacterial Properties : Compounds similar in structure have been studied for their antibacterial effects. Preliminary findings indicate that this compound may inhibit certain bacterial growth by interfering with enzymatic functions critical for bacterial survival.

- Biochemical Assays : It serves as a probe in biochemical assays aimed at studying enzyme activity and protein interactions. Its unique structural features make it a valuable tool in drug development and biochemical research.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Potential inhibition of bacterial growth | |

| Enzyme Modulation | Interaction with enzymes affecting metabolic pathways | |

| Biochemical Probes | Used in assays to study enzyme activity |

Case Studies

-

Antibacterial Efficacy :

A study evaluated the antibacterial properties of this compound against various strains, including multidrug-resistant bacteria. The findings suggested significant inhibitory effects at specific concentrations, indicating its potential as a therapeutic agent . -

Enzymatic Interaction Studies :

Research focused on the compound's interaction with enzymes such as trypsin and lipase revealed kinetic data supporting its role as an effective substrate. The study demonstrated that the hydrolysis reaction rates varied significantly based on the electronic effects imparted by the nitro group.

Eigenschaften

IUPAC Name |

methyl 4-(3-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(16)11-7-5-10(6-8-11)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHCOLXQSXMKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372983 | |

| Record name | Methyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89900-93-6 | |

| Record name | Methyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.